![molecular formula C19H23N3O3S B5635743 7-methyl-4-{2-[(1S*,6R*)-3-methyl-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5635743.png)
7-methyl-4-{2-[(1S*,6R*)-3-methyl-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of complex bicyclic and tricyclic compounds often involves multistep reactions, employing strategies such as cycloadditions, microwave-assisted reactions, and green chemistry principles. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been utilized as a novel catalyst in methylation reactions of phenols and indoles with dimethyl carbonate, significantly accelerated by microwave irradiation (Shieh et al., 2001). Such methodologies could be relevant to the synthesis of the compound , emphasizing efficiency and yield improvement.
Molecular Structure Analysis
The structural and conformational analysis of similar bicyclic compounds, such as those derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane, reveals significant insights into their spatial configuration. Advanced spectroscopic techniques, including 1H and 13C NMR, have elucidated these structures, showing preferred conformations that influence their chemical reactivity and interactions (Fernández et al., 1992).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related studies, such as the synthesis of imidazotetrazines, which undergo specific ring-opening reactions in the presence of alkyl isocyanates, forming products with potential antitumor activity (Stevens et al., 1984). These reactions are crucial for understanding the chemical behavior and potential applications of the compound.
properties
IUPAC Name |
7-methyl-4-[2-[(1S,6R)-3-methyl-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl]-2-oxoethyl]-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12-3-6-15-16(7-12)26-11-19(25)21(15)10-18(24)22-13-4-5-14(22)9-20(2)17(23)8-13/h3,6-7,13-14H,4-5,8-11H2,1-2H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFACHBZUMCOF-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CS2)CC(=O)N3C4CCC3CN(C(=O)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(=O)CS2)CC(=O)N3[C@@H]4CC[C@H]3CN(C(=O)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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